molecular formula C7H4BrClO B1286361 3-Bromo-4-chlorobenzaldehyde CAS No. 86265-88-5

3-Bromo-4-chlorobenzaldehyde

Cat. No.: B1286361
CAS No.: 86265-88-5
M. Wt: 219.46 g/mol
InChI Key: AKDABJGHOOCVKX-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzaldehyde is an organic compound with the chemical formula C7H4BrClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 4 positions, respectively. This compound is a white to light yellow solid with a characteristic aromatic odor. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-chlorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and oxidation. For instance, it can undergo free radical bromination, where it interacts with N-bromosuccinimide (NBS) to form brominated products . These interactions are crucial for the synthesis of complex molecules in organic chemistry.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modify the activity of enzymes involved in oxidative stress responses, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, it can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities . Understanding these temporal effects is essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound can lead to oxidative stress and cell death in animal models . These dosage effects are crucial for determining the compound’s safety and therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with cellular components . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biological effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-chlorobenzaldehyde can be synthesized through several methods. One common method involves the bromination and chlorination of benzaldehyde. The process typically includes the following steps:

    Bromination: Benzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 3-position.

    Chlorination: The brominated benzaldehyde is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride (SO2Cl2) to introduce the chlorine atom at the 4-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of p-nitrotoluene as a starting material, followed by a series of substitution, reduction, hydrolysis, and elimination reactions to obtain the desired product . This method is advantageous due to its mild reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-Bromo-4-chlorobenzoic acid.

    Reduction: Reduction of the aldehyde group can yield 3-Bromo-4-chlorobenzyl alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: 3-Bromo-4-chlorobenzoic acid.

    Reduction: 3-Bromo-4-chlorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-chlorobenzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorobenzaldehyde: Similar structure but with different substitution pattern.

    4-Bromo-2-chlorobenzaldehyde: Another isomer with bromine and chlorine atoms at different positions.

    3-Bromo-4-fluorobenzaldehyde: Substituted with fluorine instead of chlorine.

Uniqueness

3-Bromo-4-chlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms at the 3 and 4 positions, respectively, influences its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-4-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDABJGHOOCVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555082
Record name 3-Bromo-4-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86265-88-5
Record name 3-Bromo-4-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-chlorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 3-bromo-4-chlorobenzyl alcohol (3.24 g, 14.6 mmol) in acetone (100 mL) was treated with MnO2 (16.2 g, 73 mmol) and the mixture stirred for 3 days then filtered over diatomaceous earth. The filtrate was concentrated under reduced pressure to afford 2.0 g of title compound.
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Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-chlorobenzyl alcohol (2.73 g, 12.34 mmol) in dichloromethane (75 mL) was added, at room temperature, pyridinium chlorochromate (2.66 g, 12.34 mmol). The reaction mixture was stirred at room temperature for 1 hr then filtered over celite. The solvent was removed under reduced pressure and the residue chromatographed on silica gel (10% ethyl acetate in hexane) to afford 2.52 g of 3-bromo-4-chloro-benzaldehyde (93% yield). 1H NMR (300 MHz; CDCl3) 1H NMR (300 MHz; CDCl3) 7.65 (d, J=8.1 Hz, 1H); 7.78 (dd, J1=8.4 Hz, J2=2.1 Hz, 1H); 8.12 (d, J=2.1 Hz, 1H).
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2.73 g
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75 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

A solution of 10.7 g of 3-bromo-4-chloro-N-methoxy-N-methylbenzamide in 100 ml of anhydrous tetrahydrofuran was added dropwise to 43 ml of a 1M solution of lithium aluminium hydride in tetrahydrofuran at below 5° C., and stirred for 1 hour. 100 ml of saturated ammonium chloride solution was then added cautiously followed by 100 ml of a 1M solution of hydrochloric acid and the mixture was extracted twice with 400 ml of diethyl ether. The combined organic extracts were dried over anhydrous sodium sulphate and concentrated under reduced pressure to give 6.8 g of 3-bromo-4-chlorobenzaldehyde as a pale yellow solid.
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10.7 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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